3-[(THIOLAN-3-YL)CARBONYL]PYRIDINE
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Overview
Description
3-[(THIOLAN-3-YL)CARBONYL]PYRIDINE: is an organic compound with the molecular formula C10H11NOS and a molecular weight of 193.27 g/mol This compound features a pyridine ring attached to a tetrahydrothiophene ring via a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(THIOLAN-3-YL)CARBONYL]PYRIDINE can be achieved through several methods. One common approach involves the oxidation of pyridin-2-yl-methanes to pyridin-2-yl-methanones using copper catalysis and water as the oxygen source . This method is efficient and operates under mild conditions, making it suitable for laboratory-scale synthesis.
Industrial Production Methods: . These methods typically involve optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-[(THIOLAN-3-YL)CARBONYL]PYRIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methanone group to a methanol group.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Methanol derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
3-[(THIOLAN-3-YL)CARBONYL]PYRIDINE has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-[(THIOLAN-3-YL)CARBONYL]PYRIDINE involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- 2-(Pyridin-3-yl)-1H-benzo[d]imidazoles
- 2-(Pyridin-3-yl)-3H-imidazo[4,5-b]pyridine derivatives
- 2-[N-(Substitutedbenzothiazolyl)amino]pyridin-3-yl(4-(2-hydroxyethyl)piperazin-1-yl)methanones
Uniqueness: 3-[(THIOLAN-3-YL)CARBONYL]PYRIDINE is unique due to its combination of a pyridine ring and a tetrahydrothiophene ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
1339495-85-0 |
---|---|
Molecular Formula |
C10H11NOS |
Molecular Weight |
193.27 g/mol |
IUPAC Name |
pyridin-3-yl(thiolan-3-yl)methanone |
InChI |
InChI=1S/C10H11NOS/c12-10(9-3-5-13-7-9)8-2-1-4-11-6-8/h1-2,4,6,9H,3,5,7H2 |
InChI Key |
PUNSDUKLJAQBLA-UHFFFAOYSA-N |
SMILES |
C1CSCC1C(=O)C2=CN=CC=C2 |
Canonical SMILES |
C1CSCC1C(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
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